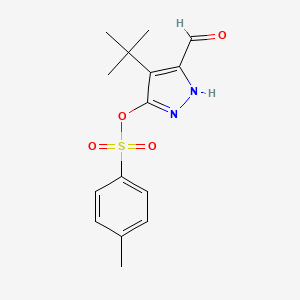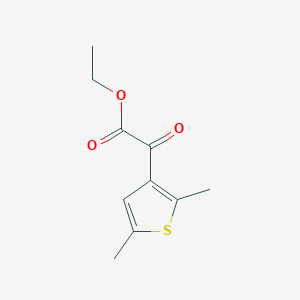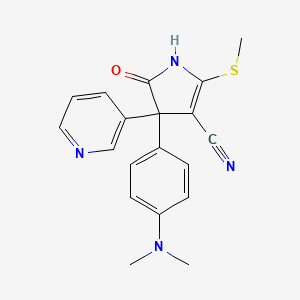
2-methylbut-3-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbut-3-enyl acetate, also known as 3-methylbut-2-enyl acetate, is an organic compound with the molecular formula C9H14O4. It is an ester formed from acetic acid and 3-methylbut-2-en-1-ol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-but-3-enyl ester typically involves the esterification reaction between acetic acid and 3-methylbut-2-en-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-but-3-enyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where acetic acid and 3-methylbut-2-en-1-ol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-methylbut-3-enyl acetate can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Acetic acid and 3-methylbut-2-en-1-ol.
Reduction: 3-methylbut-2-en-1-ol.
Transesterification: A different ester and alcohol.
Aplicaciones Científicas De Investigación
2-methylbut-3-enyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma.
Mecanismo De Acción
The mechanism of action of acetic acid 2-methyl-but-3-enyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release acetic acid and 3-methylbut-2-en-1-ol. These products can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid 3-methylbut-2-yl ester: Similar structure but with a different alkyl group.
Acetic acid butyl ester: Similar ester but with a butyl group instead of a 3-methylbut-2-enyl group.
Uniqueness
2-methylbut-3-enyl acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated alkyl group provides additional reactivity compared to saturated esters, making it valuable in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-methylbut-3-enyl acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4,6H,1,5H2,2-3H3 |
Clave InChI |
BRFRRYWRNMHZJE-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C)C=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














